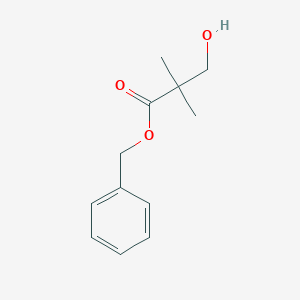

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZZXRKTRWITII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596508 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17701-61-0 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Benzyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 3-hydroxy-2,2-dimethylpropanoate (CAS No: 17701-61-0). This document compiles available data on its molecular characteristics, thermodynamic properties, and includes a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities involving this compound.

Chemical Identity and Molecular Structure

This compound is an ester characterized by a benzyl group attached to a 3-hydroxy-2,2-dimethylpropanoate moiety.

-

IUPAC Name: this compound

-

CAS Number: 17701-61-0

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Canonical SMILES: CC(C)(CO)C(=O)OCC1=CC=CC=C1

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values and experimental determination is recommended for precise applications.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117-118 °C at 0.1 Torr | [1] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available. The synthesis protocol suggests solubility in a mixture of hexane and ethyl acetate.[1] | |

| pKa (Predicted) | 14.16 ± 0.10 | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2,2-dimethyl-3-hydroxypropionic acid and benzyl bromide.[1]

Materials:

-

2,2-dimethyl-3-hydroxypropionic acid (10.0 g)

-

N,N-dimethylformamide (DMF, 150 mL)

-

Potassium bicarbonate (10.2 g)

-

Benzyl bromide (10.7 mL)

-

Water (300 mL)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (200 mL)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) in N,N-dimethylformamide (150 mL).

-

To this solution, add potassium bicarbonate (10.2 g).

-

Add benzyl bromide (10.7 mL) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, add water (300 mL) to the mixture.

-

Extract the aqueous mixture twice with a 1:4 mixture of hexane and ethyl acetate (200 mL each).

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture to remove the desiccant.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography. The provided example uses a medium-pressure preparative liquid chromatography system with a hexane/ethyl acetate gradient (1:0 to 1:1).[1]

-

The final product is this compound.

Product Confirmation:

-

TLC: Rf value of 0.39 with a mobile phase of n-hexane/ethyl acetate (3:1).[1]

-

NMR (CDCl₃): δ: 7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H).[1]

General Protocol for Boiling Point Determination under Reduced Pressure

While the specific experimental setup for determining the boiling point of this compound is not detailed in the available literature, a general method for determining boiling points under reduced pressure involves vacuum distillation. The liquid is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure is recorded.

General Protocol for Density Determination of a Liquid

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[2][3][4][5][6]

Materials:

-

A calibrated pycnometer or a graduated cylinder

-

An analytical balance

Procedure:

-

Measure the mass of the clean, dry pycnometer or graduated cylinder.

-

Fill the container with the liquid to a known volume.

-

Measure the mass of the container with the liquid.

-

The mass of the liquid is the difference between the two measurements.

-

Density is calculated by dividing the mass of the liquid by its volume.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 17701-61-0 [m.chemicalbook.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. wjec.co.uk [wjec.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Benzyl 3-hydroxy-2,2-dimethylpropanoate

CAS Number: 17701-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a versatile building block with significant potential in the field of drug discovery, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 17701-61-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117-118 °C at 0.1 Torr | [1] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.16 ± 0.10 | |

| Storage Conditions | Room temperature, sealed in a dry environment | [1] |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as DMF, ethyl acetate, and hexane. |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29-7.41 | m | 5H | Aromatic protons |

| 5.15 | s | 2H | -OCH₂- (benzyl) |

| 3.57 | d (J=6.3 Hz) | 2H | -CH₂OH |

| 1.22 | s | 6H | -C(CH₃)₂- |

Solvent: CDCl₃[1]

Expected ¹³C NMR, Mass Spectrometry, and IR Data

-

¹³C NMR: Expected signals would include those for the aromatic carbons (around 128-136 ppm), the ester carbonyl carbon (around 175 ppm), the benzylic carbon (around 66 ppm), the quaternary carbon (around 45 ppm), the hydroxymethyl carbon (around 69 ppm), and the methyl carbons (around 22 ppm).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 208. Common fragmentation patterns for benzyl esters would likely involve the loss of the benzyl group (m/z = 91) or the benzyloxy group (m/z = 107), and fragments corresponding to the hydroxypivaloyl moiety.

-

IR Spectroscopy: Key vibrational bands would be expected for the hydroxyl group (-OH stretch, broad, around 3400 cm⁻¹), the ester carbonyl group (C=O stretch, strong, around 1730 cm⁻¹), C-O stretching, and aromatic C-H stretching.

Synthesis

This compound can be synthesized via the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) with benzyl bromide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-Hydroxy-2,2-dimethylpropanoic acid (10.0 g)

-

Benzyl bromide (10.7 mL)

-

Potassium bicarbonate (10.2 g)

-

N,N-Dimethylformamide (DMF, 150 mL)

-

Water (300 mL)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) in N,N-dimethylformamide (150 mL).

-

To this solution, add potassium bicarbonate (10.2 g).

-

Add benzyl bromide (10.7 mL) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, add water (300 mL) to the mixture.

-

Extract the aqueous mixture with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate from 1:0 to 1:1) to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

This compound is listed by chemical suppliers as a "Protein Degrader Building Block". This suggests its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Introduction to PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two ligands.

Role of this compound as a Linker Precursor

The linker is a critical component of a PROTAC, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase) and the overall properties of the molecule. This compound serves as a precursor for the synthesis of these linkers. The hydroxyl group provides a reactive handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The benzyl ester can be deprotected to reveal a carboxylic acid, providing a second point of attachment.

Caption: PROTAC-mediated protein degradation pathway.

Representative Experimental Protocols for Linker Elaboration

The following protocols, derived from patent literature, demonstrate how the hydroxyl group of this compound can be functionalized, representing a key step in its incorporation into a PROTAC linker.

Protocol 1: Mitsunobu Reaction with N-Hydroxyphthalimide [2]

This reaction introduces a protected aminoxy group, which can be further elaborated.

Materials:

-

This compound (590 mg, 2.8 mmol)

-

Triphenylphosphine (820 mg, 3.1 mmol)

-

N-Hydroxyphthalimide (510 mg, 3.1 mmol)

-

Diisopropylazodicarboxylate (DIAD, 0.52 mL, 2.8 mmol)

-

Anhydrous Tetrahydrofuran (THF, 22 mL)

Procedure:

-

Prepare a stirred mixture of this compound, triphenylphosphine, and N-hydroxyphthalimide in anhydrous THF (20 mL) at 0 °C.

-

Slowly add a solution of DIAD in anhydrous THF (2 mL) to the mixture.

-

Allow the mixture to stir at room temperature under a nitrogen atmosphere for 24 hours.

-

Remove the THF under reduced pressure.

-

The resulting residue contains the desired phthalimide-protected product, which can be purified by chromatography.

Protocol 2: Reaction with Chloromethyl Carbonochloridate [3]

This protocol introduces a reactive chloromethyl carbonate group.

Materials:

-

This compound (417 mg, 2.00 mmol)

-

Chloromethyl carbonochloridate (270 µL, 3.0 mmol)

-

Pyridine (7.5 mL)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve this compound in pyridine (7.5 mL) and cool the solution to 0 °C.

-

Add chloromethyl carbonochloridate at once and stir the mixture at room temperature for 16 hours.

-

Evaporate the solvent.

-

Redissolve the residue in ethyl acetate (50 mL).

-

Wash the organic solution with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Caption: Experimental pathways for functionalizing the hydroxyl group.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS 17701-61-0) is a valuable and versatile chemical intermediate. Its bifunctional nature, possessing a reactive hydroxyl group and a benzyl ester that can be deprotected, makes it an attractive building block for the synthesis of linkers for PROTACs. This technical guide provides researchers and drug development professionals with the core information needed to effectively utilize this compound in their synthetic and medicinal chemistry programs. The detailed synthesis and functionalization protocols serve as a practical starting point for the design and creation of novel targeted protein degraders.

References

An In-depth Technical Guide to Benzyl 3-hydroxy-2,2-dimethylpropanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an ester characterized by a benzyl group attached to a 3-hydroxy-2,2-dimethylpropanoate backbone.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17701-61-0 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| SMILES | CC(C)(CO)C(=O)OCC1=CC=CC=C1 |

| InChI | InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 117-118 °C at 0.1 mmHg | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like ethyl acetate and DMF. | |

| pKa (Predicted) | 14.16 ± 0.10 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide in the presence of a base.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a standard esterification procedure.

Materials:

-

3-hydroxy-2,2-dimethylpropanoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in N,N-dimethylformamide (DMF).

-

To this solution, add potassium carbonate.

-

Add benzyl bromide dropwise to the mixture while stirring.

-

Allow the reaction to stir at room temperature for approximately 16-24 hours.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding deionized water.

-

Extract the aqueous layer with a mixture of ethyl acetate and hexane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques.

¹H NMR Spectroscopy

Table 3: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.41-7.29 | m | 5H | Aromatic protons (Ph-H) |

| 5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| 3.57 | d, J=6.3 Hz | 2H | Methylene protons (-CH₂-OH) |

| 1.22 | s | 6H | Methyl protons (-C(CH₃)₂) |

¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester) |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~68 | -CH₂-OH |

| ~66 | -O-CH₂-Ph |

| ~47 | -C(CH₃)₂- |

| ~22 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

Key predicted IR absorption bands for functional group identification.

Table 5: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (Alcohol) |

| ~3030 | C-H (Aromatic) |

| ~2960, ~2870 | C-H (Aliphatic) |

| ~1730 | C=O (Ester) |

| ~1250, ~1150 | C-O (Ester and Alcohol) |

| ~740, ~700 | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios for common adducts are useful for mass spectrometric analysis.[2]

Table 6: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.1172 |

| [M+Na]⁺ | 231.0991 |

| [M+K]⁺ | 247.0731 |

| [M+NH₄]⁺ | 226.1438 |

Applications

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a protected carboxylic acid, allows for a variety of chemical transformations. It is particularly useful in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Safety Information

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this chemical. Work should be performed in a well-ventilated fume hood.

This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the cited literature and relevant chemical databases.

References

In-Depth Technical Guide: Benzyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a key chemical intermediate, notably utilized as a building block in the synthesis of more complex molecules, particularly within the field of targeted protein degradation. Its structure, featuring a benzyl-protected carboxylic acid and a primary alcohol on a neopentyl scaffold, provides a versatile platform for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical methodologies, and its application in the development of proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| CAS Number | 17701-61-0 | [1] |

| Boiling Point | 117-118 °C at 0.1 Torr | [1] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.16 ± 0.10 | [1] |

| XLogP3 (Predicted) | 1.8 | [2] |

| Polar Surface Area (PSA) | 46.5 Ų | [2] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid)

-

Benzyl bromide

-

Potassium bicarbonate (KHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 10.0 g of 3-hydroxy-2,2-dimethylpropanoic acid in 150 mL of N,N-dimethylformamide.

-

To this solution, add 10.2 g of potassium bicarbonate.

-

Slowly add 10.7 mL of benzyl bromide to the reaction mixture dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC), add 300 mL of water to the mixture.

-

Extract the aqueous mixture twice with 200 mL portions of a 4:1 ethyl acetate/hexane solution.

-

Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

References

Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and high-yielding synthesis pathway for Benzyl 3-hydroxy-2,2-dimethylpropanoate, a valuable intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the esterification of 2,2-dimethyl-3-hydroxypropionic acid with benzyl bromide. This reaction is typically carried out in the presence of a weak base, such as potassium bicarbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds at room temperature, offering a mild and efficient route to the desired product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2,2-dimethyl-3-hydroxypropionic acid | Reagent Grade, ≥98% | Sigma-Aldrich |

| Benzyl bromide | Reagent Grade, ≥98% | Acros Organics |

| Potassium bicarbonate (KHCO₃) | ACS Reagent, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS Grade | VWR Chemicals |

| Hexane | ACS Grade | VWR Chemicals |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Saturated aqueous sodium chloride | Laboratory Grade | - |

| Deionized water | - | - |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

2.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,2-dimethyl-3-hydroxypropionic acid in 150 mL of N,N-dimethylformamide.

-

Addition of Base: To this solution, add 10.2 g of potassium bicarbonate.

-

Addition of Benzyl Bromide: Slowly add 10.7 mL of benzyl bromide to the reaction mixture dropwise.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Workup:

-

After 16 hours, add 300 mL of water to the reaction mixture.

-

Extract the aqueous mixture twice with 200 mL of a 1:4 hexane/ethyl acetate solution.

-

Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture to remove the desiccant.

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis.

| Parameter | Value |

| Reactants | |

| 2,2-dimethyl-3-hydroxypropionic acid | 10.0 g |

| Benzyl bromide | 10.7 mL |

| Potassium bicarbonate | 10.2 g |

| Product | |

| Yield | 17.6 g (100%) |

| TLC Analysis | |

| Rf value | 0.39 (n-hexane/ethyl acetate = 3:1) |

| NMR Data (CDCl₃) | |

| δ (ppm) | 7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H) |

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Starting materials for Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common and effective method for the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic chemistry with the necessary details to replicate and understand this important chemical transformation.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through the benzylation of 3-hydroxy-2,2-dimethylpropanoic acid. This reaction involves the formation of an ester linkage between the carboxylic acid group of 3-hydroxy-2,2-dimethylpropanoic acid and the benzyl group from a suitable benzylating agent. A common and effective method utilizes benzyl bromide as the benzylating agent in the presence of a mild base to facilitate the reaction.

Starting Materials

The primary starting materials for this synthesis are:

-

3-Hydroxy-2,2-dimethylpropanoic acid (also known as Hydroxypivalic acid)

-

Benzyl bromide

Ancillary reagents required include:

-

Potassium bicarbonate (KHCO₃) as a base.

-

N,N-Dimethylformamide (DMF) as the solvent.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound.[1]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Yield |

| 3-Hydroxy-2,2-dimethylpropanoic acid | C₅H₁₀O₃ | 118.13 | 10.0 g | 0.0846 | - |

| Benzyl bromide | C₇H₇Br | 171.03 | 10.7 mL | 0.0846 | - |

| Potassium bicarbonate | KHCO₃ | 100.12 | 10.2 g | 0.1019 | - |

| This compound | C₁₂H₁₆O₃ | 208.25 | 17.6 g | 0.0845 | 100% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[1]

Materials:

-

3-Hydroxy-2,2-dimethylpropanoic acid (10.0 g)

-

Benzyl bromide (10.7 mL)

-

Potassium bicarbonate (10.2 g)

-

N,N-Dimethylformamide (DMF) (150 mL)

-

Water (300 mL)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) in N,N-dimethylformamide (150 mL).

-

Addition of Base: To this solution, add potassium bicarbonate (10.2 g).

-

Addition of Benzylating Agent: Slowly add benzyl bromide (10.7 mL) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Workup:

-

Upon completion of the reaction, add water (300 mL) to the mixture.

-

Extract the aqueous mixture with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the desiccant.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of hexane/ethyl acetate from 1:0 to 1:1.

-

-

Product Characterization: The final product, this compound, is obtained as a purified compound (17.6 g, 100% yield).[1] The product can be further characterized by techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Signaling Pathways and Experimental Workflows

The experimental workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Derivatives and Analogs of Benzyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-hydroxy-2,2-dimethylpropanoate serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to generate novel derivatives and analogs with a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this core structure. Particular focus is given to analogs exhibiting anticancer and anti-inflammatory properties, with detailed experimental protocols and data presented to facilitate further research and development in this area. The document also explores the structure-activity relationships of these compounds and visualizes key experimental workflows and potential signaling pathways.

Introduction

This compound is a chemical entity with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol .[1][2] Its structure, featuring a benzyl ester, a hydroxyl group, and a neopentyl-like core, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive starting point for the design of new bioactive molecules. The derivatization of this scaffold can be strategically employed to modulate its physicochemical properties, such as solubility and stability, and to introduce pharmacophoric features that can interact with specific biological targets. This guide will delve into the synthetic methodologies for creating derivatives and analogs, summarize their biological evaluation, and provide detailed protocols for key experiments.

Synthesis of this compound and its Derivatives

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) with benzyl bromide.

Experimental Protocol: Synthesis of this compound [3]

-

Materials: 3-hydroxy-2,2-dimethylpropanoic acid, benzyl bromide, potassium bicarbonate, N,N-dimethylformamide (DMF), ethyl acetate, hexane, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in DMF.

-

Add potassium bicarbonate (1.0 eq) to the solution.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 16-24 hours.

-

Upon completion, add water and extract the product with a mixture of ethyl acetate and hexane.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Synthesis of Ester and Amide Derivatives

The hydroxyl and carboxyl groups of the core scaffold are amenable to various chemical modifications to generate a library of derivatives.

-

Esterification/Acylation of the Hydroxyl Group: The 3-hydroxyl group can be esterified or acylated using various acyl chlorides or carboxylic anhydrides in the presence of a base to yield a range of ester derivatives.

-

Amide Formation: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to produce a series of amide derivatives.

Biological Activities of Analogs and Derivatives

While extensive biological data on the direct derivatives of this compound is limited in publicly available literature, significant research has been conducted on structurally similar analogs, particularly methyl ester analogs with substitutions on a phenyl ring at the 3-position. These analogs have shown promising activity as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).

Anticancer Activity: HDAC Inhibition

A series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and evaluated as potential HDAC inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development of cancer.

Table 1: In Vitro Antiproliferative Activity of Selected Methyl 3-hydroxy-2,2-dimethylpropanoate Analogs against HeLa Cells [4]

| Compound | Modification | IC50 (µM) |

| Analog 1 | 3-(4-(2-chloroacetamido)phenyl) | 0.69 |

| Analog 2 | 3-(4-chlorophenyl) | 11 |

| Doxorubicin (Standard) | - | 2.29 |

These results indicate that modifications at the 3-position of the propanoate backbone can lead to potent antiproliferative activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution, dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

HDAC Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes can be determined using commercially available HDAC activity assay kits. These assays typically involve a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Materials: Recombinant human HDAC enzyme, HDAC assay buffer, fluorogenic HDAC substrate, developer solution, test compounds, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Procedure:

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add serial dilutions of the test compounds and the positive control.

-

Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C for a specified time.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percentage of HDAC inhibition and determine the IC50 values.

-

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway: HDAC Inhibition

The anticancer activity of the analogs of this compound is hypothesized to be mediated through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones and other non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed signaling pathway for the anticancer activity of this compound analogs via HDAC inhibition.

Structure-Activity Relationship (SAR)

Based on the available data for analogs, the following preliminary structure-activity relationships can be inferred:

-

Substitution at the 3-position: The introduction of a substituted phenyl group at the 3-position of the propanoate backbone appears to be crucial for anticancer activity.

-

Nature of the Substituent: The type of substituent on the phenyl ring significantly influences the potency. For instance, a chloroacetamido group at the para-position of the phenyl ring resulted in a much lower IC50 value compared to a chloro group, suggesting that this moiety may be involved in key interactions with the biological target.[4]

Conclusion and Future Directions

This compound represents a promising and adaptable scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse structural modifications make it an attractive starting point for medicinal chemistry campaigns. While current research has highlighted the potential of its analogs as potent anticancer agents through HDAC inhibition, further exploration of direct derivatives is warranted. Future studies should focus on synthesizing a broader range of ester and amide derivatives of the core molecule and evaluating their activity against a wider panel of cancer cell lines and other disease models, such as those for inflammatory disorders. Elucidating the precise molecular targets and signaling pathways of these novel compounds will be crucial for their continued development and potential clinical translation.

References

- 1. This compound CAS#: 17701-61-0 [m.chemicalbook.com]

- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

Spectral Analysis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for this compound, intended for researchers, scientists, and drug development professionals. The guide details the available spectral data, outlines the experimental protocols for its synthesis and characterization, and presents a logical workflow for these processes.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.29-7.41 | multiplet | - | 5H | Aromatic protons (C₆H₅) |

| 5.15 | singlet | - | 2H | Methylene protons (CH₂) of the benzyl group |

| 3.57 | doublet | 6.3 | 2H | Methylene protons (CH₂) adjacent to the hydroxyl group |

| 1.22 | singlet | - | 6H | Methyl protons (2 x CH₃) |

Solvent: CDCl₃[1]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 209.11722 |

| [M+Na]⁺ | 231.09916 |

| [M-H]⁻ | 207.10266 |

| [M+NH₄]⁺ | 226.14376 |

| [M+K]⁺ | 247.07310 |

| [M+H-H₂O]⁺ | 191.10720 |

| [M]⁺ | 208.10939 |

Note: This data is predicted and not from experimental analysis.[2]

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1750-1735 | C=O stretch | Ester |

| 1600, 1450 | C=C stretch | Aromatic ring |

| 1200-1000 | C-O stretch | Ester and Alcohol |

Note: This table represents expected absorption bands based on the functional groups present in this compound. No experimental IR spectrum was found in the search results.

¹³C NMR and Experimental IR Data

Experimental ¹³C NMR and IR spectral data for this compound were not available in the conducted search. The characterization of the compound would be further strengthened by obtaining this data.

Experimental Protocols

Synthesis of this compound [1]

-

Dissolution: 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) is dissolved in N,N-dimethylformamide (150 mL).

-

Addition of Base: Potassium bicarbonate (10.2 g) is added to the solution.

-

Addition of Benzylating Agent: Benzyl bromide (10.7 mL) is added dropwise to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 16 hours.

-

Work-up: Upon completion, water (300 mL) is added, and the mixture is extracted twice with a 1:4 mixture of hexane and ethyl acetate (200 mL each).

-

Washing and Drying: The combined organic phases are washed with a saturated aqueous sodium chloride solution (200 mL) and dried over anhydrous magnesium sulfate.

-

Purification: After filtering to remove the desiccant, the solvent is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR samples are typically prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3] To ensure a high-quality spectrum, the sample should be free of any solid particles. The solution is then transferred to an NMR tube. A ¹H NMR spectrum can usually be acquired within a few minutes, while a ¹³C NMR spectrum may require a longer acquisition time (20-60 minutes) due to the lower natural abundance of the ¹³C isotope.[3]

General Protocol for Infrared (IR) Spectroscopy

For liquid samples like this compound, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] These plates are transparent to infrared radiation.[4] The sample is then placed in the spectrometer. An IR spectrum is generated by passing a beam of infrared light through the sample and measuring the frequencies at which light is absorbed.[5] These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule.

General Protocol for Mass Spectrometry (MS)

In a typical mass spectrometry procedure for an organic ester, the sample is introduced into the instrument, where it is ionized.[6] A common method is electron ionization, where a high-energy beam of electrons bombards the sample molecules, leading to the formation of a molecular ion and various fragment ions.[6] These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7] The resulting mass spectrum shows the relative abundance of each ion.

Visualization

The following diagram illustrates the workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. This compound CAS#: 17701-61-0 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ocw.mit.edu [ocw.mit.edu]

Literature review on Benzyl 3-hydroxy-2,2-dimethylpropanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate, a benzyl ester derivative of hydroxypivalic acid, is a chemical compound with emerging interest in synthetic chemistry and potentially in the field of drug development. This technical guide provides a comprehensive review of the currently available scientific and patent literature on this compound, focusing on its synthesis, chemical properties, and potential applications. While its role as a synthetic intermediate is documented, its biological activities are less established in peer-reviewed literature and are presented here with appropriate context.

Chemical Properties and Data

This compound is a colorless to light yellow liquid at room temperature. Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17701-61-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Boiling Point | 117-118 °C at 0.1 Torr | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.16 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid) with benzyl bromide.[1]

Detailed Synthesis Protocol[1]

Materials:

-

2,2-dimethyl-3-hydroxypropionic acid (10.0 g)

-

N,N-dimethylformamide (DMF, 150 mL)

-

Potassium bicarbonate (10.2 g)

-

Benzyl bromide (10.7 mL)

-

Water (300 mL)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) in N,N-dimethylformamide (150 mL).

-

To this solution, add potassium bicarbonate (10.2 g).

-

Add benzyl bromide (10.7 mL) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, add water (300 mL) to the mixture.

-

Extract the aqueous mixture twice with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (from 1:0 to 1:1) to yield this compound.

Product Confirmation:

-

Yield: 17.6 g (100%)[1]

-

TLC: Rf value of 0.39 (n-hexane/ethyl acetate = 3:1)[1]

-

¹H NMR (CDCl₃, δ): 7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H)[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Other Fields

The documented applications of this compound are primarily as a chemical intermediate in the synthesis of more complex molecules.

Use as a Synthetic Intermediate

Patent literature indicates that this compound serves as a building block in the synthesis of:

-

Sweet Flavor Modifiers: It is used in the preparation of compounds designed to enhance the sweet taste of compositions.

-

Kinase Inhibitors: It is listed as an intermediate in the synthesis of aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds.

-

Compounds for Hyperglycemia Treatment: A patent application mentions its use in creating compositions for the potential treatment of hyperglycemia.

Potential Biological Activity (Unverified Claims)

A commercial supplier has claimed that this compound is a prodrug that is metabolized by esterases to its active form, Benzyl 3-hydroxy-2,2-dimethylpropionate (BZMDP).[2] The purported activities of BZMDP include:[2]

-

Analgesic Effects: It is suggested to be effective against postoperative pain in animal models.[2]

-

Enzyme Inhibition: It is claimed to bind to and inhibit the human liver enzyme cytochrome P450 2C8, potentially increasing the bioavailability of co-administered drugs like acetaminophen.[2]

-

Antihyperglycemic Effects: It has been suggested to reduce hyperglycemia in diabetic mice.[2]

Important Note: At the time of this review, these biological activities and the prodrug hypothesis have not been substantiated by peer-reviewed scientific literature. Further independent research is required to validate these claims.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing any specific signaling pathways in which this compound or its potential metabolites are involved.

Conclusion

This compound is a readily synthesizable compound with established utility as a chemical intermediate. Its physical and chemical properties are well-defined, and a detailed, high-yield synthesis protocol is publicly available. While there are intriguing, yet unverified, claims regarding its potential as a prodrug with analgesic, enzyme-inhibiting, and antihyperglycemic properties, these require rigorous scientific validation. For researchers in drug development, this compound may represent a starting point for the synthesis of novel therapeutic agents or a tool for studying esterase-activated prodrugs, pending further investigation into its biological effects.

References

Potential Mechanism of Action of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available, albeit limited, public information regarding the potential mechanism of action of Benzyl 3-hydroxy-2,2-dimethylpropanoate. Direct experimental data for this specific compound is scarce. Therefore, this guide draws upon information from related compounds and databases to propose potential biological activities. All proposed mechanisms should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

This compound is a small molecule with potential therapeutic applications. Based on available data for the compound and its structural analogs, three primary potential mechanisms of action have been identified: 1) functioning as a prodrug for an inhibitor of cytochrome P450 2C8 (CYP2C8) and glycolysis, 2) potential activity as a histone deacetylase (HDAC) inhibitor, and 3) its likely utility as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of these potential mechanisms, supported by available data and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 17701-61-0 | [Generic chemical suppliers] |

| Molecular Formula | C₁₂H₁₆O₃ | [Generic chemical suppliers] |

| Molecular Weight | 208.25 g/mol | [Generic chemical suppliers] |

| Appearance | White to off-white solid | [Generic chemical suppliers] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from typical properties of similar compounds |

Potential Mechanisms of Action

Prodrug for CYP2C8 and Glycolysis Inhibition

One source suggests that this compound may act as a prodrug, being metabolized in vivo to its active form, Benzyl 3-hydroxy-2,2-dimethylpropionate (BZMDP). This active metabolite is proposed to exert its effects through two distinct mechanisms:

-

Inhibition of Cytochrome P450 2C8 (CYP2C8): CYP2C8 is a crucial enzyme involved in the metabolism of a variety of xenobiotics, including numerous therapeutic drugs. Inhibition of CYP2C8 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.

-

Inhibition of Glycolysis: The report also suggests that BZMDP may reduce hyperglycemia by inhibiting carbohydrate metabolism at the level of glycolysis. This metabolic pathway is a central route for energy production in many cell types and is often dysregulated in diseases such as cancer and diabetes.

Experimental Protocol: In Vitro CYP2C8 Inhibition Assay

A common method to assess CYP2C8 inhibition is through an in vitro assay using human liver microsomes.

-

Materials: Human liver microsomes (HLMs), this compound (or BZMDP), a CYP2C8 substrate (e.g., paclitaxel or amodiaquine), NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Procedure:

-

Pre-incubate HLMs with varying concentrations of the test compound (this compound or BZMDP) for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the CYP2C8 substrate and the NADPH regenerating system.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the formation of the metabolite of the CYP2C8 substrate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the CYP2C8 activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Protocol: Cellular Glycolysis Assay

The effect on glycolysis can be measured by monitoring the extracellular acidification rate (ECAR), a hallmark of lactate production from glycolysis.

-

Materials: A cell line of interest (e.g., a cancer cell line known to have a high glycolytic rate), cell culture medium, this compound (or BZMDP), and an instrument capable of measuring ECAR (e.g., a Seahorse XF Analyzer).

-

Procedure:

-

Seed the cells in a microplate and allow them to adhere overnight.

-

Replace the culture medium with a low-buffered assay medium and equilibrate the cells.

-

Measure the basal ECAR.

-

Inject varying concentrations of the test compound and monitor the change in ECAR over time.

-

Sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) can be used to dissect the different components of cellular metabolism.

-

-

Data Analysis: Calculate the percentage of glycolysis inhibition at different concentrations of the test compound to determine the IC50 value.

Potential Histone Deacetylase (HDAC) Inhibition

Derivatives of the structurally related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been identified as potent inhibitors of histone deacetylases (HDACs)[1]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle progression, differentiation, and apoptosis. This mechanism is a validated target for cancer therapy.

Given the structural similarity, it is plausible that this compound or its metabolite could also exhibit HDAC inhibitory activity.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method for assessing HDAC inhibition is a fluorometric assay.

-

Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair), a developer solution, and the test compound.

-

Procedure:

-

Incubate the HDAC enzyme with varying concentrations of the test compound.

-

Add the fluorogenic HDAC substrate and incubate to allow for deacetylation.

-

Add the developer solution, which contains a protease that cleaves the deacetylated substrate, leading to the release of the fluorophore from the quencher and a subsequent increase in fluorescence.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of HDAC inhibition against the logarithm of the test compound concentration.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

This compound is categorized by some chemical suppliers as a "Protein Degrader Building Block". This strongly suggests its potential use as a component, likely a linker or part of a linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The benzyl group and the propanoate ester with a hydroxyl group provide chemical handles for conjugation to a target protein ligand and an E3 ligase ligand, forming the complete PROTAC molecule. The 2,2-dimethyl substitution may provide conformational rigidity to the linker, which can be a critical factor in the efficacy of a PROTAC.

Experimental Workflow: PROTAC Assembly and Evaluation

Figure 1. A generalized workflow for the synthesis and evaluation of a PROTAC utilizing this compound as a linker component.

Signaling Pathways

Based on the potential mechanisms of action, this compound could modulate several key signaling pathways.

HDAC Inhibition Pathway:

Figure 2. Potential signaling pathway initiated by HDAC inhibition.

PROTAC-Mediated Protein Degradation Pathway:

Figure 3. The canonical pathway for PROTAC-mediated protein degradation.

Conclusion and Future Directions

This compound presents several intriguing possibilities as a bioactive molecule. The preliminary information suggests its potential as a prodrug for a dual inhibitor of CYP2C8 and glycolysis, a direct or indirect inhibitor of HDACs, and a valuable building block for the construction of PROTACs.

To elucidate the definitive mechanism of action, further research is imperative. Key future experiments should include:

-

Metabolism studies: To confirm the conversion of this compound to BZMDP in relevant biological systems.

-

Direct enzymatic and cellular assays: To obtain quantitative data (e.g., IC50 values) for the inhibition of CYP2C8, glycolysis, and a panel of HDAC isoforms by both the parent compound and its potential metabolite.

-

PROTAC synthesis and evaluation: To demonstrate the utility of this compound as a linker in functional PROTACs and to characterize the degradation of specific target proteins.

-

In vivo studies: To assess the pharmacokinetic properties and therapeutic efficacy of this compound in relevant animal models of disease.

The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Abstract

This document provides a detailed protocol for the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate. This ester is synthesized via the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. This method is robust, leading to a high yield of the desired product.

Introduction

This compound is a valuable chemical intermediate in organic synthesis. The presence of both a hydroxyl group and a benzyl-protected carboxylic acid allows for selective functionalization at either end of the molecule. This application note describes a straightforward and efficient method for its preparation from commercially available starting materials. The synthesis involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide in the presence of a mild base, potassium bicarbonate, in N,N-dimethylformamide (DMF).

Reaction Scheme

Reaction of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide to yield this compound.

Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

TLC plates (silica gel)

-

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 3-hydroxy-2,2-dimethylpropanoic acid in 150 mL of N,N-dimethylformamide (DMF).[1]

-

Addition of Base: To this solution, add 10.2 g of potassium bicarbonate.[1]

-

Addition of Benzyl Bromide: Add 10.7 mL of benzyl bromide dropwise to the reaction mixture.[1]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[1]

-

Work-up:

-

After the reaction is complete, add 300 mL of water to the mixture.[1]

-

Extract the aqueous layer twice with 200 mL of a hexane/ethyl acetate mixture (1:4 v/v).[1]

-

Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.[1]

-

Dry the organic phase over anhydrous magnesium sulfate.[1]

-

-

Purification:

-

Product Characterization: The final product, this compound, is a colorless to light yellow liquid.[1] The product can be confirmed by TLC (Rf value: 0.39 in n-hexane/ethyl acetate = 3:1) and NMR spectroscopy.[1]

Data Summary

| Parameter | Value |

| Starting Material | 3-Hydroxy-2,2-dimethylpropanoic acid |

| Reagent | Benzyl bromide |

| Base | Potassium bicarbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Hexane/Ethyl Acetate (gradient) |

| Product Appearance | Colorless to light yellow liquid |

| Yield | 17.6 g (100%) |

| TLC Rf Value | 0.39 (n-hexane/ethyl acetate = 3:1) |

| NMR Data (CDCl₃) | |

| δ 7.29-7.41 (m, 5H) | Aromatic protons of the benzyl group |

| δ 5.15 (s, 2H) | Methylene protons of the benzyl group |

| δ 3.57 (d, J=6.3 Hz, 2H) | Methylene protons adjacent to the hydroxyl group |

| δ 1.22 (s, 6H) | Methyl protons |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Benzyl bromide is lachrymatory and should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This protocol provides a reliable method for the synthesis of this compound, suitable for researchers in organic chemistry and drug development.

References

Application Notes and Protocols for the Purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate using silica gel column chromatography. This method is designed to effectively remove impurities from the crude product, yielding a compound of high purity suitable for further research and development applications.

Introduction

This compound is a valuable chemical intermediate in various synthetic pathways. Its purity is crucial for the successful synthesis of downstream target molecules. Column chromatography is a widely used and effective technique for the purification of this compound, separating it from starting materials, by-products, and other impurities based on differential adsorption to a stationary phase. This application note outlines the materials, equipment, and a step-by-step protocol for the efficient purification of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding the compound's behavior during the chromatographic process.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117-118 °C at 0.1 Torr | [1] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.16 ± 0.10 | [1] |

| TLC Rf Value | 0.39 (n-hexane/ethyl acetate = 3:1) | [1] |

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure

-

Column Packing:

-

Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.

-

Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during solvent addition.

-

Wash the packed column with n-hexane until the silica gel is fully equilibrated and the baseline is stable.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent (n-hexane).

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Allow the sample to fully adsorb onto the silica gel before adding the mobile phase.

-

-

Elution and Fraction Collection:

-

Begin the elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient from 100% hexane to a 1:1 mixture of hexane and ethyl acetate over 15 minutes has been shown to be effective.[1]

-

Collect fractions of a consistent volume throughout the elution process.

-

-

Fraction Analysis:

-

Monitor the separation by spotting collected fractions onto a TLC plate.

-

Develop the TLC plate in a pre-equilibrated chamber with a mobile phase of n-hexane/ethyl acetate (3:1).

-

Visualize the spots under a UV lamp. The target compound, this compound, has an expected Rf value of approximately 0.39 in this system.[1]

-

-

Product Isolation:

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

-

Potential Impurities

The primary impurities in the crude product are likely to be unreacted starting materials and residual catalyst from the synthesis. The synthesis of this compound typically involves the reaction of 3-hydroxy-2,2-dimethylpropionic acid with benzyl bromide in the presence of a base like potassium bicarbonate.[1] Therefore, potential impurities to be removed during chromatography include:

-

3-hydroxy-2,2-dimethylpropionic acid

-

Benzyl bromide

-

Potassium bicarbonate (and its by-products)

Chromatographic Conditions Summary

The following table summarizes the key parameters for the successful purification of this compound.

| Parameter | Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase | n-Hexane and Ethyl Acetate |

| Elution Mode | Gradient elution (from 100% hexane to 1:1 hexane/ethyl acetate)[1] |

| TLC Monitoring | Mobile Phase: n-hexane/ethyl acetate (3:1)[1] |

| Detection: UV light (254 nm) | |

| Expected Rf of Product: ~0.39[1] |

Experimental Workflow

References

Use of Benzyl 3-hydroxy-2,2-dimethylpropanoate as a building block in organic synthesis.

Application Notes and Protocols: Benzyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in organic synthesis. Its bifunctional nature, featuring a protected carboxylic acid and a reactive primary hydroxyl group, makes it a valuable intermediate for the construction of more complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs) and other drug discovery applications.

Overview of this compound

This compound (CAS: 17701-61-0) is a derivative of 3-hydroxypivalic acid where the carboxylic acid is protected as a benzyl ester. This protection strategy allows for selective reactions at the primary hydroxyl group. The benzyl ester can be readily removed in a later synthetic step via standard deprotection techniques, such as catalytic hydrogenation, to unmask the carboxylic acid for further functionalization (e.g., amide bond formation).[1] The neopentyl core of the molecule provides steric hindrance that can influence the conformation of larger molecules and enhance stability.[2]

Key Features:

-

Protected Carboxylic Acid: The benzyl ester allows the hydroxyl group to be the primary site of reactivity.

-

Reactive Hydroxyl Group: The primary alcohol can undergo a variety of transformations, including etherification, esterification, and Mitsunobu reactions.

-

Application in PROTACs: This molecule is considered a building block for PROTACs, where it can be incorporated into the linker region connecting the target protein ligand and the E3 ligase ligand.[3][4][]

Synthesis of this compound

A reliable and high-yielding synthesis of the title compound has been reported, starting from commercially available 3-hydroxy-2,2-dimethylpropanoic acid (also known as 3-hydroxypivalic acid).[6][7][8][9]

Caption: Synthesis of this compound.

Experimental Protocol: Benzylation of 3-Hydroxy-2,2-dimethylpropanoic Acid[7][8]

Table 1: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount Used | Molar Equiv. |

| 3-Hydroxy-2,2-dimethylpropanoic Acid | 4835-90-9 | 118.13 | 10.0 g | 1.0 |

| Benzyl Bromide | 100-39-0 | 171.04 | 10.7 mL (14.5 g) | 1.0 |

| Potassium Bicarbonate (KHCO₃) | 298-14-6 | 100.12 | 10.2 g | 1.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

To a suitable reaction vessel, add 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) and dissolve it in N,N-dimethylformamide (150 mL).

-

Add potassium bicarbonate (10.2 g) to the solution.

-

Slowly add benzyl bromide (10.7 mL) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 16 hours.

-

Upon completion, add water (300 mL) to the reaction mixture.

-

Extract the aqueous phase with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

-